molecular formula C21H21N3O5 B2630732 Ethyl 2'-amino-1,6',7'-trimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-68-7

Ethyl 2'-amino-1,6',7'-trimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2630732
CAS No.: 873571-68-7
M. Wt: 395.415
InChI Key: OYASRHRCZROCJY-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-1,6’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound features a combination of indole and pyrano[3,2-c]pyridine rings, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-amino-1,6’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrano[3,2-c]pyridine precursors, followed by their coupling under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities efficiently. The choice of reagents and conditions is crucial to minimize costs and environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-1,6’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution can introduce various functional groups, leading to a wide range of analogs with potentially different biological activities .

Scientific Research Applications

Ethyl 2’-amino-1,6’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.

    Medicine: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-1,6’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Biological Activity

Ethyl 2'-amino-1,6',7'-trimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with potential biological activities. Understanding its biological properties is crucial for assessing its therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound has a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is C20H24N2O5C_{20}H_{24}N_2O_5 with a molecular weight of approximately 372.42 g/mol. The structural complexity allows for various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It has shown significant antiproliferative activity against several cancer cell lines. For instance, derivatives of similar compounds have demonstrated IC50 values ranging from 1.1 to 4.7 μM against HeLa cells and other cancer types, indicating strong inhibition of cell growth .

Mechanism of Action:

  • Tubulin Inhibition: The compound may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . This mechanism is crucial for developing new cancer therapies targeting microtubule dynamics.

Neuroprotective Effects

Compounds related to ethyl 2'-amino-1,6',7'-trimethyl-2,5'-dioxo have been evaluated for their neuroprotective properties:

  • Monoamine Oxidase Inhibition: Some derivatives exhibit potent inhibition of monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases . For example, certain analogs showed IC50 values around 1 μM for MAO A inhibition.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antiproliferative effects on multiple cancer cell lines with promising IC50 values indicating selective toxicity towards cancer cells over normal cells .
Study 2Evaluated neuroprotective properties through MAO inhibition assays; compounds displayed significant activity against MAO A and B .
Study 3Molecular docking studies confirmed binding affinity to the colchicine site on tubulin, supporting its role as an anticancer agent .

Properties

IUPAC Name

ethyl 2'-amino-1,6',7'-trimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-5-28-19(26)16-17(22)29-14-10-11(2)23(3)18(25)15(14)21(16)12-8-6-7-9-13(12)24(4)20(21)27/h6-10H,5,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYASRHRCZROCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)C)C(=O)N(C(=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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